2-PHENYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE
Description
2-PHENYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound is characterized by the presence of a piperazine ring substituted with a phenylbutanoyl group and a pyrimidine ring
Properties
IUPAC Name |
2-phenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-2-16(15-7-4-3-5-8-15)17(23)21-11-13-22(14-12-21)18-19-9-6-10-20-18/h3-10,16H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPWNVSAEHJGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794831 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-PHENYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Phenylbutanoyl Group: The phenylbutanoyl group is introduced via acylation of the piperazine intermediate using phenylbutanoyl chloride in the presence of a base such as triethylamine.
Cyclization with Pyrimidine: The final step involves the cyclization of the acylated piperazine with a pyrimidine precursor under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-PHENYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine or piperazine derivatives.
Scientific Research Applications
2-PHENYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an acetylcholinesterase inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-PHENYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with similar structural features but different functional groups.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: A compound with a boronic acid ester group, used in different chemical applications.
Uniqueness: 2-PHENYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor sets it apart from other pyrimidine derivatives, making it a valuable compound in medicinal chemistry research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
